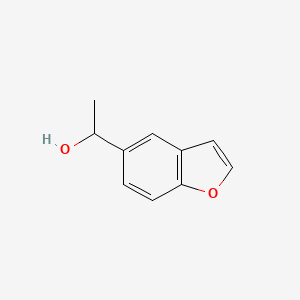

1-(Benzofuran-5-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

181819-99-8 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.188 |

IUPAC Name |

1-(1-benzofuran-5-yl)ethanol |

InChI |

InChI=1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,11H,1H3 |

InChI Key |

PEZBLWQGTBTVEA-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)OC=C2)O |

Synonyms |

5-Benzofuranmethanol, -alpha--methyl- |

Origin of Product |

United States |

Stereoselective Synthesis of 1 Benzofuran 5 Yl Ethanol and Its Enantiomers

Asymmetric Synthesis Approaches

The asymmetric reduction of the prochiral ketone, 1-(benzofuran-5-yl)ethanone, is the most direct route to enantiomerically enriched 1-(benzofuran-5-yl)ethanol. Chemical methods often employ transition metal catalysts with chiral ligands. For the analogous compound, 1-(benzofuran-2-yl)ethanone, rhodium-catalyzed asymmetric transfer hydrogenation has been shown to be highly effective, achieving a 100% yield and over 99.9% enantiomeric excess (ee) under solvent-free conditions. vulcanchem.com This reaction typically runs at temperatures between 24–30°C for about 5.5 hours in an inert atmosphere. vulcanchem.com Similar strategies are considered promising for the synthesis of the 5-substituted isomer, though specific literature is less common.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com This strategy is a cornerstone of asymmetric synthesis, enabling the creation of complex molecules with high stereoselectivity. numberanalytics.comnih.gov The auxiliary creates a chiral environment that biases the formation of one stereoisomer over the other, after which it is removed to yield the desired enantiopure product. numberanalytics.com

Common chiral auxiliaries include pseudoephedrine and oxazolidinones. harvard.edu While this method is widely applied for various asymmetric transformations like aldol (B89426) reactions and alkylations, specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in the literature. numberanalytics.comnih.gov However, the principles of chiral auxiliary-mediated synthesis suggest its potential applicability, likely involving the attachment of a chiral auxiliary to a precursor molecule to control a key stereochemistry-determining step, followed by its cleavage. numberanalytics.com

Biocatalytic Transformations for Enantiopure Benzofuran (B130515) Alcohols

Biocatalysis has emerged as a powerful and green alternative for producing enantiopure chiral alcohols. researchgate.netresearchgate.net This approach utilizes whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of ketones with high selectivity and under mild conditions. researchgate.netnih.gov

Whole-Cell Biocatalysis for Ketone Reduction

The use of whole-cell biocatalysts is advantageous as they contain the necessary enzymes and cofactors for the reduction, with the cell's own metabolism regenerating the required cofactors, which reduces process costs. researchgate.netnih.gov Microorganisms, particularly from the Lactobacillus genus, have proven to be effective biocatalysts for the asymmetric reduction of various ketones. researchgate.netnih.gov

For the related compound 1-(benzofuran-2-yl)ethanone, Lactobacillus paracasei BD87E6, isolated from a fermented beverage, has been used to produce (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity. researchgate.netnih.gov In one study, this method achieved a 92% yield and an enantiomeric excess greater than 99.9%. researchgate.netnih.gov Similarly, Lactobacillus paracasei BD101 has been successfully used to reduce other aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. researchgate.net These examples demonstrate the potential of whole-cell biocatalysis for the efficient and stereoselective production of this compound. researchgate.netnih.gov

Enzyme-Mediated Asymmetric Reductions (e.g., Carbonyl Reductases)

Isolated enzymes, such as carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), offer a more controlled approach compared to whole cells. beilstein-journals.org These enzymes catalyze the asymmetric reduction of prochiral ketones to chiral alcohols and are prized for their high enantio-, regio-, and chemoselectivity. mdpi.comnih.gov

The use of isolated enzymes avoids potential side reactions that can occur with whole-cell systems. nih.gov For instance, ketoreductases have been successfully employed for the synthesis of various chiral alcohols used as pharmaceutical intermediates. researchgate.net While wild-type enzymes may show low activity or stereoselectivity for some substrates, protein engineering and directed evolution have expanded their applicability. nih.gov The enzymatic reduction of haloketones has also been a pivotal strategy in the synthesis of drug intermediates, producing chiral halohydrins that can be converted to key epoxides. mdpi.com

Optimization of Bioreduction Conditions (pH, temperature, incubation time, agitation)

To maximize the efficiency and selectivity of biocatalytic reductions, it is crucial to optimize reaction parameters such as pH, temperature, incubation time, and agitation speed. researcher.liferesearchgate.net The catalytic activity and enantioselectivity of an enzyme are significantly influenced by these factors. researchgate.net

For the bioreduction of 1-(benzofuran-2-yl)ethanone using L. paracasei BD87E6, the optimal conditions were determined to be a pH of 6.0 and a temperature of 30°C. researchgate.netresearchgate.net Studies on other, similar substrates show that these parameters are interdependent and must be carefully balanced. For example, increasing temperature may boost the conversion rate up to a certain point, beyond which enzyme denaturation can lead to a sharp drop in both yield and enantioselectivity. researchgate.net Likewise, while longer incubation times can increase product conversion, they may also lead to a decrease in enantiomeric excess. researchgate.net

Table 1: Example of Optimization Parameters for Bioreduction Note: This table is illustrative, based on findings for the analogous compound 1-(benzofuran-2-yl)ethanone and other similar bioreductions.

| Parameter | Tested Range | Optimal Value | Effect on Reaction | Source |

|---|---|---|---|---|

| pH | 4.5 - 7.5 | 6.0 | Affects enzyme activity and cell membrane permeability; maximum ee and conversion achieved at this value. | researchgate.netresearchgate.net |

| Temperature | 25°C - 32°C | 30°C | Conversion increases with temperature up to 30°C, then decreases. | researchgate.netresearchgate.net |

| Incubation Time | 24 - 96 hours | 48 hours | Increased time boosts conversion but can decrease enantiomeric excess. | researchgate.net |

| Agitation Speed | 100 - 200 rpm | 150 rpm | Influences mass transfer of substrate and product. | researcher.life |

Green Chemistry Principles in Biocatalysis

Biocatalytic processes align well with the principles of green chemistry. mdpi.com These methods offer significant environmental benefits over traditional chemical syntheses. royalsocietypublishing.org

The key green aspects of biocatalysis include:

Use of Renewable Catalysts : Enzymes and microorganisms are renewable and biodegradable. mdpi.com

Mild Reaction Conditions : Biocatalytic reactions are typically performed in aqueous media under mild conditions of temperature and pH, reducing energy consumption. mdpi.com

High Selectivity : The high chemo-, regio-, and enantioselectivity of enzymes minimizes the need for protecting groups and reduces the formation of byproducts and waste. royalsocietypublishing.orgacs.org

Waste Prevention : High yields and selectivity lead to a better atom economy and a lower E-factor (which relates the weight of waste to the weight of the product) compared to many chemical methods. acs.orgmygreenlab.org

Safer Processes : Avoiding harsh chemicals, high pressures, and extreme temperatures leads to inherently safer processes. royalsocietypublishing.org

By embodying these principles, biocatalysis provides a sustainable and efficient pathway for the synthesis of valuable chiral compounds like this compound. researchgate.netmdpi.com

Resolution of Racemic Mixtures

The separation of a racemic mixture of this compound into its individual (R)- and (S)-enantiomers is a critical process known as chiral resolution. Since enantiomers possess identical physical properties, direct separation is not feasible; therefore, methods that rely on creating diastereomeric interactions are employed. libretexts.orgmdpi.com

Enzymatic kinetic resolution (EKR) is a highly effective and widely used method for resolving racemic secondary alcohols. mdpi.com This technique utilizes enzymes, most commonly lipases, which exhibit high stereoselectivity. In a typical EKR of a racemic alcohol, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This creates a mixture of an acylated product and the unreacted alcohol, which are chemically distinct and can be separated using standard chromatographic techniques.

For heteroaromatic ethanols, lipase (B570770) B from Candida antarctica (CaL-B) is a well-documented and efficient biocatalyst for this transformation. mdpi.comdss.go.th The process involves the transesterification of the alcohol with an acyl donor, such as vinyl acetate (B1210297). The enzyme selectively acylates one enantiomer—for instance, the (R)-enantiomer—to form an ester, while the (S)-enantiomer remains largely unreacted. After the reaction reaches approximately 50% conversion, the resulting (R)-ester and the unreacted (S)-alcohol can be separated. Subsequent hydrolysis of the ester regenerates the (R)-alcohol, providing access to both enantiomerically enriched forms of the target compound. The efficiency of this separation is often excellent, achieving high enantiomeric excess (ee) for both the remaining alcohol and the alcohol recovered from the ester. researchgate.net

While no specific studies detailing the kinetic resolution of this compound are prominently available, the established success of this method on the isomeric 1-(benzofuran-2-yl)ethanol provides a strong precedent. researchgate.net Research on the 2-yl isomer has demonstrated that lipases can achieve high enantioselectivity (E >> 100), yielding both the (R)-acetate and the (S)-alcohol in highly enantiopure forms. researchgate.net

Table 1: Representative Conditions for Enzymatic Kinetic Resolution of Heteroaromatic Alcohols This table presents data for analogous compounds to illustrate the established methodology.

| Substrate (Racemic) | Enzyme | Acyl Donor | Solvent | Temp (°C) | Result | Ref |

|---|---|---|---|---|---|---|

| 1-Phenyl-1-ethanol | Candida antarctica Lipase B (CaL-B) on magnetic nanoparticles | Vinyl acetate | n-Hexane | 45 | High conversion and >96% ee after optimization | mdpi.com |

| 1-(Benzofuran-2-yl)ethanol | Lipase AK | Vinyl acetate | - | - | Excellent enantioselectivity (E >> 100) | utupub.fi |

| Various 1-Heteroarylethanols | CaL-B | Vinyl acetate | n-Hexane | 25 | Good to excellent conversion and enantioselectivity | rsc.org |

Beyond enzymatic methods, direct separation of enantiomers can be achieved using chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP). mdpi.comgcms.czchromatographyonline.com These stationary phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and enabling their separation. chromatographyonline.com Polysaccharide-based CSPs are particularly common and effective for this purpose. chromatographyonline.com

Stereochemical Control and Diastereoselectivity

An alternative and often more efficient approach to obtaining a single enantiomer is through asymmetric synthesis, which creates the desired stereocenter with a specific configuration. For this compound, this is typically achieved by the stereoselective reduction of the corresponding prochiral ketone, 1-(Benzofuran-5-yl)ethanone. This transformation can be accomplished using either biocatalysts or chiral chemical catalysts.

Biocatalytic Asymmetric Reduction

Whole-cell biocatalysis presents an environmentally friendly and highly selective method for producing chiral alcohols. Various microorganisms, particularly from the Lactobacillus genus, contain oxidoreductase enzymes that can reduce ketones to alcohols with high enantiopurity. nih.govresearchgate.net For example, studies on the reduction of the analogous 1-(benzofuran-2-yl)ethanone using Lactobacillus paracasei BD87E6 have shown the production of (S)-1-(benzofuran-2-yl)ethanol with excellent yield (92%) and enantiomeric excess (>99.9% ee). researchgate.netresearchgate.netnih.gov Similarly, the bioreduction of 1-(benzo[d] researchgate.netvulcanchem.comdioxol-5-yl)ethanone, a structurally related ketone, using Lactobacillus fermentum P1 has been optimized to produce the corresponding (S)-alcohol with 99% conversion and 99% ee. nih.gov These results strongly suggest that a similar whole-cell system could be a viable strategy for the enantioselective synthesis of (S)-1-(Benzofuran-5-yl)ethanol.

Chemo-catalytic Asymmetric Reduction

Asymmetric transfer hydrogenation (ATH) is a powerful chemical method for the enantioselective reduction of prochiral ketones. sciforum.net This technique typically employs a transition metal complex, such as rhodium (Rh) or ruthenium (Ru), with a chiral ligand. A well-established catalyst system involves a Rh(III) complex with a chiral N-tosylated diamine ligand (TsDPEN) in the presence of a hydrogen source like a formic acid/triethylamine mixture. sciforum.net This methodology has been successfully applied to the reduction of 1-(benzofuran-2-yl)ethanone, achieving quantitative yield and an outstanding enantiomeric excess (>99.9% ee) under mild, solvent-free conditions. vulcanchem.com

Another approach involves the use of chiral boron-based reagents. The reduction of 2-acetylbenzofuran (B162037) using borane-dimethyl sulfide (B99878) complex in the presence of a catalytic amount of a chiral spiroaminoborate ester has been shown to produce the corresponding alcohol with 96% ee. nih.gov The consistent success of these catalytic systems across a range of heteroaromatic ketones indicates their high potential for the stereoselective synthesis of this compound. vulcanchem.comsciforum.netnih.gov

Table 2: Methods for Asymmetric Reduction of Prochiral Heteroaromatic Ketones This table presents data for analogous compounds to illustrate established methodologies.

| Substrate | Method | Catalyst/Biocatalyst | Conditions | Product Configuration | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1-(Benzofuran-2-yl)ethanone | Asymmetric Transfer Hydrogenation | Rhodium complex with chiral ligand | Formic acid/Triethylamine, 24–30°C | (R) | 100 | >99.9 | vulcanchem.com |

| 1-(Benzofuran-2-yl)ethanone | Bioreduction | Lactobacillus paracasei BD87E6 | pH 7.0, 30°C | (S) | 92 | >99.9 | researchgate.netresearchgate.net |

| 1-(Benzo[d] researchgate.netvulcanchem.comdioxol-5-yl)ethanone | Bioreduction | Lactobacillus fermentum P1 | pH 6.2, 30°C | (S) | 99 | 99 | nih.gov |

| 2-Acetylbenzofuran | Asymmetric Borane Reduction | Chiral spiroborate ester with Borane-DMS | THF, 0°C to rt | Not specified | 85 | 96 | nih.gov |

Diastereoselectivity becomes relevant when a molecule already contains a stereocenter and a new one is created. In the synthesis of this compound from an achiral precursor, the primary focus is on enantioselectivity. However, if this alcohol were to be used in subsequent reactions to create a second stereocenter, controlling the resulting diastereomeric ratio would be crucial. Domino reactions starting from simpler materials have been shown to produce substituted dihydrobenzofurans with high diastereoselectivity, demonstrating that stereochemical control in the formation of the benzofuran core and its substituents is achievable. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 Benzofuran 5 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Proton Environment Elucidation

Specific ¹H NMR data (chemical shifts, multiplicities, coupling constants) for 1-(Benzofuran-5-yl)ethanol is not available in the searched resources.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Specific ¹³C NMR chemical shift data for this compound is not available in the searched resources.

Two-Dimensional NMR Techniques

Correlation Spectroscopy (COSY)

No COSY experimental data for this compound was found.

Heteronuclear Multiple Quantum Coherence (HMQC)

No HMQC experimental data for this compound was found.

Heteronuclear Multiple Bond Correlation (HMBC)

No HMBC experimental data for this compound was found.

Distortionless Enhancement by Polarization Transfer (DEPT-135)

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a powerful NMR technique used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive peaks, while CH₂ groups are shown as negative peaks. Quaternary carbons are not observed. researchgate.net This technique is instrumental in assigning the carbon signals in the ¹³C NMR spectrum of complex molecules like this compound.

For this compound, the DEPT-135 spectrum would be expected to show positive signals for the methine carbon of the ethanol (B145695) moiety and the aromatic CH groups of the benzofuran (B130515) ring. A positive signal would also be present for the methyl (CH₃) group. The specific chemical shifts would provide precise information about the electronic environment of each carbon atom.

Table 1: Expected DEPT-135 Data for this compound

| Carbon Type | Expected Phase |

| CH (Aromatic) | Positive |

| CH (Ethanol) | Positive |

| CH₃ (Ethanol) | Positive |

| Quaternary C | No Signal |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. srce.hrmdpi.comnih.govnih.govresearchgate.netcore.ac.uksigmaaldrich.comepa.govresearchgate.netresearchgate.net The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. srce.hr The presence of the benzofuran ring is confirmed by C-H stretching vibrations of the aromatic ring appearing around 3100-3000 cm⁻¹ and C=C stretching vibrations within the aromatic system in the 1600-1450 cm⁻¹ range. rasayanjournal.co.innih.gov The C-O-C stretching of the furan (B31954) ether is typically found in the 1250-1050 cm⁻¹ region. rasayanjournal.co.in Aliphatic C-H stretching from the ethanol side chain would be observed around 2970-2850 cm⁻¹. rasayanjournal.co.in

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | ~3300 (broad) | Stretching vibration |

| C-H (Aromatic) | ~3050 | Stretching vibration |

| C-H (Aliphatic) | ~2960 | Stretching vibration |

| C=C (Aromatic) | ~1600, ~1500 | Ring stretching |

| C-O (Alcohol) | ~1100 | Stretching vibration |

| C-O-C (Ether) | ~1250 | Asymmetric stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structure elucidation. srce.hrmdpi.comnih.govresearchgate.netepa.govresearchgate.net

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.org Alpha-cleavage next to the oxygen atom would result in the formation of a stable, resonance-stabilized cation. The fragmentation of the benzofuran ring itself can also lead to characteristic ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | m/z (relative) | Description |

| [C₁₀H₁₀O₂]⁺ | M⁺ | Molecular Ion |

| [C₁₀H₈O]⁺ | M-18 | Loss of H₂O |

| [C₉H₇O]⁺ | M-CH₃O | Alpha-cleavage, loss of a methoxy (B1213986) radical |

| [C₈H₅O]⁺ | Fragmentation of the benzofuran ring |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. core.ac.uk For this compound (C₁₀H₁₀O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high precision is invaluable for confirming the identity of a synthesized compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, the sample is introduced as a solution, and ions are formed directly from the liquid phase. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). mdpi.commdpi.com This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Chiroptical Spectroscopy for Stereochemical Assignment

Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD), are essential for assigning the absolute configuration (R or S) of these enantiomers. nih.govacs.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing the experimental ECD spectrum of an enantiomer of this compound with theoretically calculated spectra for the R and S configurations, the absolute stereochemistry can be unequivocally determined. nih.gov This is a crucial step in the characterization of chiral molecules, especially those with potential biological activity. nih.govnih.gov

Optical Rotation Values

Optical rotation is the measurement of the angle through which a plane of polarized light is rotated when it passes through a sample of a chiral substance. This property is a hallmark of optical activity. The measurement is performed using a polarimeter, and the specific rotation, [α], is a characteristic physical property of a chiral compound. It is calculated from the observed rotation, α, using the formula:

[α] = α / (l × c)

where 'l' is the path length of the sample tube in decimeters (dm) and 'c' is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL). The temperature and the wavelength of the light used (commonly the sodium D-line at 589 nm) are always specified.

The two enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions. The enantiomer that rotates the light to the right (clockwise) is termed dextrorotatory and is designated with a (+) or (d) prefix. The enantiomer that rotates light to the left (counter-clockwise) is levorotatory and is designated with a (-) or (l) prefix.

As with CD data, specific optical rotation values for the enantiomers of this compound are not documented in the reviewed literature. The following table illustrates how this data would be presented. The values are hypothetical.

Table 2: Hypothetical Optical Rotation Data for Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D20 | Solvent |

|---|---|---|

| (R)-1-(Benzofuran-5-yl)ethanol | -25.5° | Chloroform |

| (S)-1-(Benzofuran-5-yl)ethanol | +25.5° | Chloroform |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. The temperature is 20°C and the wavelength is the sodium D-line.

The determination of these values is fundamental for characterizing the enantiomeric purity of a sample of this compound.

Computational Chemistry and Theoretical Studies of 1 Benzofuran 5 Yl Ethanol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bhu.ac.in It is a common and effective tool for studying benzofuran (B130515) derivatives. rsc.orgresearchgate.net Researchers frequently use hybrid functionals, such as B3LYP, in combination with basis sets like 6-311+G(d,p) or 6-311++G(d,p) to perform these calculations, as this approach provides a good balance between accuracy and computational cost. jetir.orgrsc.orgresearchgate.net

Geometry Optimization and Conformational Analysis

Before calculating other properties, the first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. rsc.org This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For flexible molecules, a conformational analysis is performed to identify different spatial arrangements (conformers) and determine their relative stabilities. acs.org For example, in a study on a complex benzofuran derivative, DFT calculations were used to confirm that the optimized geometry closely matched the conformation observed in experimental crystal structures. rsc.org This step is critical as the molecular conformation influences its electronic properties and biological interactions.

Electronic Structure and Quantum Chemical Descriptors

Once the geometry is optimized, DFT is used to calculate various electronic properties and quantum chemical descriptors that characterize the molecule's reactivity and behavior. bhu.ac.inrsc.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. researchgate.net The distribution of these orbitals shows the most probable regions for electrophilic and nucleophilic attacks. In studies of benzofuran derivatives, the HOMO and LUMO energy levels are calculated to predict their behavior in chemical reactions. jetir.orgacs.org

Band Gap Energy Calculation

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). jetir.org This value is a crucial indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.orgresearchgate.net For instance, a DFT study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO gap of 4.189 eV, suggesting it is a relatively soft and reactive molecule. jetir.orgresearchgate.net

Charge Density Distribution

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. bhu.ac.inrsc.org The MEP map illustrates the charge distribution from a color-coded perspective, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. bhu.ac.in These maps are invaluable for predicting how a molecule will interact with other molecules, highlighting sites susceptible to electrophilic and nucleophilic attack. rsc.org

Global Reactivity Descriptors

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are routinely calculated in computational studies of benzofuran derivatives to compare the reactivity between different compounds. jetir.orgrsc.orgresearchgate.net

The table below shows an example of calculated global reactivity descriptors for a studied benzofuran derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, demonstrating the type of data that would be generated in such a study. rsc.org

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.845 |

| LUMO Energy | ELUMO | -1.682 |

| Energy Gap | ΔE | 4.163 |

| Ionization Potential | IP | 5.845 |

| Electron Affinity | EA | 1.682 |

| Electronegativity | χ | 3.763 |

| Chemical Potential | μ | -3.763 |

| Global Hardness | η | 2.081 |

| Global Softness | S | 0.480 |

| Electrophilicity Index | ω | 3.401 |

| Data derived from a study on a complex benzofuran derivative, not 1-(Benzofuran-5-yl)ethanol. rsc.org |

Based on a comprehensive search for scientific literature, detailed computational and theoretical studies specifically for the compound This compound are not available in published research. As a result, the generation of an article with the requested detailed research findings, data tables, and specific analyses according to the provided outline is not possible.

The search for data on Mulliken atomic charges, Natural Bond Orbital (NBO) analysis, Natural Population Analysis (NPA), spectroscopic property predictions, Molecular Electrostatic Potential (MESP) mapping, and molecular docking for this specific molecule did not yield any relevant scholarly articles.

While computational studies have been conducted on various other benzofuran derivatives, such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine rsc.orgsemanticscholar.orgrsc.org and various mercapto-benzofuro-pyrimidine derivatives, ijpsonline.comijpsonline.com this information is not applicable to this compound. Adhering to the strict requirement to focus solely on this compound prevents the use of data from these or other related compounds.

Therefore, the content for the following sections could not be generated:

Natural Bond Orbital (NBO) Analysis

Molecular Modeling and Simulation

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational Structure-Activity Relationship (SAR) studies are pivotal in drug design and materials science for predicting the biological activity or properties of molecules based on their chemical structure. For benzofuran derivatives, these studies often employ methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking to understand how structural modifications influence their activity. researchgate.netmdpi.com

The core principle of SAR is that the structure of a molecule dictates its activity. In the context of this compound, computational models can predict how substitutions on the benzofuran ring or modifications to the ethanol (B145695) side chain would affect its interactions with biological targets or its material properties. For instance, studies on related benzofuran derivatives have shown that introducing different substituents can significantly alter their anticancer or antimicrobial activities. mdpi.com

Key computational descriptors used in these SAR studies include:

Electronic Properties: Parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap, help quantify the electronic behavior and reactivity of the molecule. frontiersin.org

Steric and Hydrophobic Fields: 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) map out the steric and electrostatic fields around the molecule to identify regions where modifications would enhance or diminish activity. researchgate.net

Topological Descriptors: These relate to the connectivity and shape of the molecule, influencing how it fits into a receptor's binding site.

By analyzing these computational data points, researchers can establish a relationship between the chemical structure of benzofuran derivatives and their functional properties, guiding the synthesis of new compounds with enhanced characteristics. mdpi.com

Table 1: Representative Computational Descriptors for SAR Analysis of Benzofuran Derivatives

| Derivative Type | Key Substituent | Calculated Property (Example) | Predicted Impact on Activity |

|---|---|---|---|

| Halogenated Benzofuran | Bromine at C5 | Increased Lipophilicity | Potentially enhanced membrane permeability |

| Hybrid Benzofuran-Triazole | Triazole at C2 | Altered HOMO-LUMO Gap | Modified electronic properties, potentially higher reactivity frontiersin.org |

| Carboxamide Benzofuran | N-phenethyl carboxamide | Increased H-bonding capacity | Enhanced binding affinity to target proteins mdpi.com |

Investigation of Non-Linear Optical (NLO) Properties

Organic materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and laser technology. umb.sk Benzofuran derivatives have emerged as promising candidates for NLO applications due to their conjugated π-electron systems. physchemres.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of these molecules before their synthesis. physchemres.orgjetir.org These calculations typically involve optimizing the molecular geometry and then computing the NLO properties using specific functionals, such as B3LYP or CAM-B3LYP, with appropriate basis sets like 6-311++G(d,p). rsc.orgrsc.org

Linear Polarizability

Linear polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental property that influences a molecule's refractive index and is a prerequisite for NLO activity. A higher polarizability is often associated with a smaller HOMO-LUMO energy gap, indicating that the electrons are more easily excited. jetir.org Computational studies on benzofuran derivatives explore the components of the polarizability tensor (αxx, αyy, αzz) to determine the average isotropic polarizability (<α>) and the anisotropy of polarizability (Δα). jetir.org

Table 2: Calculated Linear Polarizability Components for a Representative Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) jetir.org

| Parameter | Value (x 10⁻²⁴ esu) |

|---|---|

| αxx | 26.9697 |

| αyy | 22.5956 |

| αzz | 10.7027 |

| <α> (Average Polarizability) | 20.0893 |

| Δα (Anisotropy) | 14.8951 |

Hyperpolarizability Calculations

The NLO response of a molecule is primarily described by its hyperpolarizabilities. The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensors that quantify the second- and third-order NLO effects, respectively. jetir.org Large values of β are desirable for applications like frequency doubling (second-harmonic generation). Computational chemists use methods like the finite field perturbation method to calculate the static and dynamic hyperpolarizabilities. jetir.org Studies on 2-phenylbenzofuran (B156813) derivatives have shown that their first-order hyperpolarizability (β) can range from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating remarkable NLO properties. physchemres.org

Table 3: Calculated First Hyperpolarizability for a Representative Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) jetir.org

| Parameter | Value (x 10⁻³³ esu) |

|---|---|

| βX | -6336.37 |

| βY | 2147.89 |

| βZ | -571.27 |

| βtotal | 6714.86 |

Theoretical Analysis of Stability and Reactivity

The stability and reactivity of this compound can be effectively analyzed using Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. frontiersin.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has low kinetic stability, and is chemically more reactive, as electrons can be easily excited to a higher energy level. jetir.orgresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's behavior: frontiersin.org

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a comprehensive picture of the molecule's tendency to participate in chemical reactions. frontiersin.org

Table 4: Representative FMO Energies and Global Reactivity Descriptors for Benzofuran Derivatives frontiersin.org

| Parameter | Value (eV) for Compound C7* | Value (eV) for Compound C27**† |

|---|---|---|

| E(HOMO) | -5.694 | -5.215 |

| E(LUMO) | -1.256 | -1.256 |

| Energy Gap (ΔE) | 4.438 | 3.959 |

| Ionization Energy (I) | 5.694 | 5.215 |

| Electron Affinity (A) | 1.256 | 1.256 |

| Electronegativity (χ) | 3.475 | 3.236 |

| Chemical Hardness (η) | 2.219 | 1.979 |

| Electrophilicity Index (ω) | 2.722 | 2.645 |

Note: Values are for representative pyrazole (B372694) and benzofuran derivatives from a computational study used to illustrate typical data. frontiersin.org

Thermodynamic Properties (Computational Derivation)

Computational chemistry provides a powerful tool for deriving the thermodynamic properties of molecules at various temperatures without the need for experimental measurements. rsc.org Using statistical mechanics principles combined with the results of DFT calculations (such as vibrational frequencies), key thermodynamic functions like heat capacity (C), entropy (S), and enthalpy (H) can be determined. rsc.orgrsc.org

These calculations are typically performed under the rigid rotor and harmonic oscillator approximations. The results show how the thermodynamic properties of this compound would change with temperature. Generally, as the temperature increases, the values of heat capacity, entropy, and enthalpy also increase. This is primarily due to the increased population of higher vibrational and rotational energy levels at elevated temperatures. This data is vital for understanding the compound's behavior under different processing and application conditions.

Table 5: Calculated Thermodynamic Properties of a Benzofuran Derivative at Different Temperatures rsc.org

| Temperature (K) | Heat Capacity, C⁰p,m (J·mol⁻¹·K⁻¹) | Entropy, S⁰m (J·mol⁻¹·K⁻¹) | Enthalpy, H⁰m (kJ·mol⁻¹) |

|---|---|---|---|

| 100 | 105.45 | 280.12 | 10.21 |

| 200 | 180.33 | 360.55 | 24.88 |

| 298.15 | 250.11 | 445.98 | 45.76 |

| 400 | 320.67 | 530.24 | 75.12 |

| 500 | 385.42 | 615.88 | 110.34 |

| 600 | 440.15 | 700.45 | 151.67 |

| 700 | 485.39 | 780.11 | 198.22 |

Note: Data is representative for a complex benzofuran derivative to illustrate typical thermodynamic calculations. rsc.org

Chemical Transformations and Derivatization of 1 Benzofuran 5 Yl Ethanol

Reactivity of the Hydroxyl Group

The secondary hydroxyl group is a primary site for chemical modification in 1-(Benzofuran-5-yl)ethanol. Its reactivity is typical of a benzylic alcohol, allowing for oxidation, esterification, and etherification reactions.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(Benzofuran-5-yl)ethanone. This transformation is a fundamental reaction in organic synthesis. wikipedia.org A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin periodinane oxidations. wikipedia.orgbyjus.comlibretexts.org The choice of oxidant allows for control over the reaction's selectivity and functional group tolerance. organic-chemistry.org For instance, the oxidation of secondary alcohols to ketones is a common and efficient process. byjus.com

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are often catalyzed by acids or proceed via activation of the alcohol or carboxylic acid. organic-chemistry.org Mitsunobu reaction conditions, for example, provide a highly selective method for the esterification of primary and secondary benzylic alcohols. rsc.org Direct oxidative esterification from the alcohol is also possible using catalysts like palladium on carbon (Pd/C) under microwave irradiation, presenting a green chemistry approach. beilstein-journals.org

Etherification: Conversion of the hydroxyl group to an ether can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction Type | Reagent/Catalyst Examples | Product Functional Group |

| Oxidation | Na₂Cr₂O₇/H₂SO₄, Dess-Martin periodinane | Ketone |

| Esterification | Carboxylic acid/H⁺, Acyl chloride, Mitsunobu reagents | Ester |

| Etherification | NaH, Alkyl halide (Williamson synthesis) | Ether |

Transformations of the Benzofuran (B130515) Ring System

Electrophilic Aromatic Substitution: Benzofuran typically undergoes electrophilic substitution at the C2 position of the furan (B31954) ring. rsc.org However, the substitution pattern on the benzene (B151609) ring is influenced by the existing substituents. For this compound, the ethoxy group at position 5 will direct incoming electrophiles. Electrophilic aromatic substitution on monosubstituted benzene derivatives can lead to ortho, meta, or para products, with the product distribution being non-random. masterorganicchemistry.com

Hydrogenation: The benzofuran scaffold can be selectively or fully hydrogenated. Catalytic hydrogenation can reduce the furan ring to yield 1-(2,3-Dihydrobenzofuran-5-yl)ethanol, or under more forcing conditions, both the furan and benzene rings can be saturated to produce octahydrobenzofuran derivatives. uni-bayreuth.denih.gov Ruthenium nanoparticles have been shown to be effective catalysts for the selective hydrogenation of the furan ring in benzofuran derivatives. acs.orgacs.org The choice between partial or full hydrogenation can be controlled by the catalyst and reaction conditions, such as the presence or absence of CO2 in the gas phase. nih.govresearchgate.net

Synthesis of Related Benzofuran Analogs and Derivatives

The core structure of this compound serves as a template for synthesizing a multitude of analogs and derivatives through modern synthetic methodologies. Cross-coupling reactions are particularly powerful tools in this regard.

Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are extensively used to introduce new carbon-carbon bonds at various positions on the benzofuran ring system. acs.orgorganic-chemistry.org For instance, a bromo-substituted benzofuran can be coupled with arylboronic acids (Suzuki coupling) to generate biaryl structures. semanticscholar.orgnih.gov Similarly, the Sonogashira coupling of terminal alkynes with halo-benzofurans provides a route to alkynyl-substituted derivatives. acs.orgorganic-chemistry.org These methods offer a versatile approach to a wide range of functionalized benzofurans, often with high yields and good functional group tolerance. acs.orgtandfonline.comnih.gov

Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy for modifying this compound and its derivatives. scribd.comub.eduslideshare.net A primary example is the synthesis of the title compound itself from its corresponding ketone, 1-(Benzofuran-5-yl)ethanone, via reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4). fiveable.me

Conversely, as mentioned in section 6.1, the alcohol can be oxidized to the ketone. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups (e.g., amines, azides, cyanides). scribd.com This two-step process of activation followed by nucleophilic substitution significantly expands the range of accessible derivatives.

Rearrangement Reactions Involving Benzofuran Scaffolds

Rearrangement reactions provide elegant pathways to complex molecular architectures from simpler precursors. The Claisen rearrangement is a notable example used in benzofuran synthesis. mdpi.com This sctunisie.orgsctunisie.org-sigmatropic rearrangement of an allyl aryl ether can lead to an o-allylphenol, which can then undergo oxidative cyclization to form a 2-substituted benzofuran. mdpi.com While not a direct transformation of this compound, this strategy is fundamental in building the benzofuran core itself and can be employed to create substituted analogs. sctunisie.orgrsc.orgrsc.org Gold-catalyzed cascade reactions involving an initial alkoxylation followed by a Claisen rearrangement have also been developed for the synthesis of benzofuran derivatives from phenols and alkynes. acs.org

Green Chemistry Methodologies in Chemical Transformations

The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to reduce environmental impact. This includes the use of eco-friendly solvents, catalysts, and energy sources.

Methodologies for benzofuran synthesis have been developed using water as a solvent, employing recyclable catalysts, or proceeding under solvent-free conditions. acs.org For example, copper-catalyzed syntheses in deep eutectic solvents (DES) have been reported as an environmentally benign approach. acs.org

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable green chemistry tool. Ultrasound irradiation can significantly accelerate reactions, increase yields, and reduce the need for harsh conditions. researchgate.netuniv.kiev.ua The synthesis of various benzofuran derivatives, including chalcones and oxadiazoles, has been successfully achieved using ultrasound assistance. univ.kiev.uanih.gov These methods often feature shorter reaction times and high yields under mild conditions, highlighting the efficiency of this technique in synthesizing benzofuran scaffolds. researchgate.netnih.gov

| Green Chemistry Approach | Specific Example | Benefits | Citation |

| Alternative Solvents | Deep Eutectic Solvent (DES) with CuI catalyst for one-pot synthesis. | Eco-friendly, biodegradable solvent system. | acs.org |

| Recyclable Catalysts | Palladium nanoparticles for Sonogashira coupling. | Catalyst can be recovered and reused. | organic-chemistry.org |

| Energy Efficiency | Ultrasound-assisted one-pot synthesis of 2-substituted benzofurans. | Faster reactions, high yields, mild conditions. | researchgate.netnih.gov |

Environmentally Benign Reaction Conditions

The development of environmentally benign reaction conditions for the synthesis and derivatization of this compound is a key area of focus in green chemistry. These approaches aim to minimize the environmental impact of chemical processes by utilizing milder reaction conditions, renewable resources, and catalysts that are non-toxic and efficient. Research in this area for benzofuran derivatives often highlights biocatalysis and the use of green catalysts and solvents.

One of the most promising green methods for producing chiral alcohols is through biocatalytic asymmetric reduction. While specific studies on this compound are limited, extensive research on the analogous compound, 1-(benzofuran-2-yl)ethanone, demonstrates the potential of this approach. The reduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol has been successfully achieved using whole-cell biocatalysts. nih.govresearchgate.net For instance, the use of Lactobacillus paracasei BD87E6, a microorganism isolated from a cereal-based fermented beverage, has been shown to be a highly effective biocatalyst for this transformation. nih.govresearchgate.net This bioprocess is conducted in an aqueous medium under mild conditions, representing a significant improvement over traditional chemical reductions that may require harsh reagents and organic solvents. nih.govresearchgate.net

The optimization of such bioreduction processes involves several key parameters, including pH, temperature, and substrate concentration, to achieve high yields and enantiomeric excess. nih.govresearchgate.net The asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone using Lactobacillus paracasei BD87E6 reached a 92% yield with an enantiomeric excess of over 99.9%. nih.govresearchgate.net This whole-cell mediated biocatalytic method is notable for its scalability and potential for industrial application in producing enantiopure chiral intermediaries for drug synthesis. nih.govresearchgate.net

Beyond biocatalysis, the principles of green chemistry have been applied to the synthesis of various benzofuran derivatives, which can be extended to the derivatization of this compound. These methods include the use of eco-friendly catalysts and solvent-free or green solvent conditions. For example, the synthesis of benzofuran-based pyrazole (B372694) derivatives has been achieved using zirconium chloride as a greener catalyst and DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-drop grinding conditions. researchreviewonline.com Similarly, deep eutectic solvents, such as a mixture of K2CO3 and glycerol, have been employed to create a green environment for reactions like the Willgerodt–Kindler reaction, lowering the required reaction temperature. nih.gov

The use of ethanol (B145695) as a solvent in the synthesis of benzofuran hybrids further exemplifies the move towards greener reaction conditions. nih.gov Ethanol is a renewable resource and a much safer solvent compared to many traditional organic solvents. Additionally, catalyst-free synthesis in water under reflux has been reported for certain thiazole (B1198619) derivatives, showcasing another avenue for environmentally friendly chemical transformations. bepls.com

The following tables summarize key findings in the environmentally benign synthesis of related benzofuran compounds, illustrating the potential for applying these green chemistry principles to this compound.

Table 1: Biocatalytic Reduction of 1-(Benzofuran-2-yl)ethanone

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reaction Conditions | Source |

| Lactobacillus paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | 92% | >99.9% | Aqueous medium, mild conditions | nih.govresearchgate.net |

| Lactobacillus paracasei BD101 | 1-(Benzo[d] nih.govresearchreviewonline.comdioxol-5-yl)ethanone | (R)-1-(1,3-Benzodioxol-5-yl)ethanol | High | >99% | Mild, cheap, and environment-friendly process | researchgate.net |

Table 2: Green Catalysis in Benzofuran Derivative Synthesis

| Reaction Type | Catalyst | Solvent | Key Features | Source |

| Aldol (B89426) Condensation | Zirconium chloride (ZrCl4) | Neat (solvent-free) | Catalytic amount, room temperature | researchreviewonline.com |

| Pyrazole Synthesis | DABCO | Solvent-drop grinding | Eco-friendly catalyst, reduced reaction time | researchreviewonline.com |

| Willgerodt–Kindler Reaction | K2CO3/glycerol (Deep Eutectic Solvent) | Glycerol | Lower reaction temperature (80 °C vs 130 °C) | nih.gov |

| Condensation Reaction | Piperidine | Anhydrous Ethanol | Reflux conditions | mdpi.com |

| Condensation Reaction | Hydrochloric acid | Anhydrous Ethanol | Catalytic amount, reflux conditions | mdpi.com |

Future Directions in Research on 1 Benzofuran 5 Yl Ethanol

Development of Novel Synthetic Routes

The synthesis of benzofuran (B130515) derivatives, including 1-(benzofuran-5-yl)ethanol, is an active area of research. While established methods exist, the focus is shifting towards more efficient, sustainable, and versatile synthetic strategies.

Future efforts in developing novel synthetic routes for this compound and related structures are likely to concentrate on several key areas:

Catalyst-Free Reactions: Recent studies have demonstrated the feasibility of one-pot, catalyst-free reactions for synthesizing complex benzofuran derivatives. For instance, a one-pot reaction involving an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol (B145695) has been shown to produce 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine with a high yield of 83%. mdpi.com This approach, which avoids the need for potentially toxic and expensive catalysts, is a promising avenue for greener synthesis. mdpi.com

Transition-Metal Catalysis: Palladium-catalyzed intramolecular cyclization of substrates like 1-(2-hydroxyphenyl)propargyl alcohol derivatives is a known method for benzofuran synthesis. mdpi.com Future research will likely explore new ligands and reaction conditions to improve the efficiency and substrate scope of these reactions. mdpi.com Iron(III) chloride-mediated intramolecular cyclization of electron-rich aryl ketones offers another pathway to the benzofuran ring system through direct oxidative aromatic C–O bond formation. mdpi.com

Multi-component Reactions: The synthesis of novel benzofuran derivatives has been achieved through multi-component reactions, such as the reaction of 1-(benzofuran-2-yl)ethan-1-one with N-ethyl piperazine (B1678402) and metallic sulfur in a deep eutectic solvent. nih.gov This approach allows for the rapid assembly of complex molecular architectures. nih.gov

These innovative synthetic approaches promise to make this compound and its analogs more accessible for further research and application.

Advances in Stereocontrol Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of this compound is of paramount importance. Future research in this area will likely focus on both enzymatic and non-enzymatic approaches to achieve high levels of stereocontrol.

Enzymatic and Chemoenzymatic Methods:

Biocatalysis offers a green and highly selective approach to chiral synthesis. nih.gov Whole-cell biocatalysts and isolated enzymes are being increasingly utilized for the asymmetric reduction of ketones and the kinetic resolution of racemic alcohols.

Asymmetric Bioreduction: The use of microorganisms like Lactobacillus paracasei and Lactobacillus kefiri has shown great promise in the enantioselective reduction of the precursor ketone, 1-(benzofuran-2-yl)ethanone, to produce enantiomerically pure (S)- or (R)-1-(benzofuran-2-yl)ethanol. nih.govresearchgate.net For example, Lactobacillus paracasei BD87E6 has been used for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone, achieving a 92% yield and an enantiomeric excess (ee) of over 99.9% for the (S)-enantiomer. nih.gov Similarly, Lactobacillus kefiri P2 has been employed to produce (R)-1-(benzofuran-2-yl)ethanol in high yield and enantiomeric purity. researchgate.net

Kinetic Resolution: Lipase-catalyzed kinetic resolution is another powerful tool for separating enantiomers. researchgate.net Lipase (B570770) B from Candida antarctica (CaL-B) has been effectively used for the enantiomer-selective acylation of racemic 1-(benzofuran-2-yl)ethanols, yielding highly enantiopure (1R)-acetoxy derivatives and (1S)-alcohols. researchgate.net The development of double enzymatic kinetic resolution (DEKR) methods allows for the simultaneous resolution of two racemic compounds in a one-pot process, further enhancing efficiency. mdpi.com

Non-Enzymatic Asymmetric Synthesis:

While enzymatic methods are powerful, the development of non-enzymatic catalytic asymmetric synthesis remains a key goal. ucd.ie This includes the use of chiral catalysts to control the stereochemical outcome of reactions. Research in this area aims to create versatile and efficient catalytic systems that can be applied to a broad range of substrates.

| Method | Biocatalyst/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Asymmetric Bioreduction | Lactobacillus paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | 92 | >99.9 |

| Asymmetric Bioreduction | Lactobacillus kefiri P2 | 1-(Benzofuran-2-yl)ethanone | (R)-1-(Benzofuran-2-yl)ethanol | 96 | >99 |

| Kinetic Resolution (Acylation) | Lipase B from Candida antarctica | rac-1-(Benzofuran-2-yl)ethanols | (1R)-1-Acetoxy-1-(benzofuran-2-yl)ethanes and (1S)-1-(Benzofuran-2-yl)ethanols | - | High |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental work is revolutionizing chemical research. mdpi.comresearchgate.netnih.gov In the context of this compound, this integrated approach can accelerate the discovery and optimization of its properties and applications.

Computational Approaches:

Predicting Properties: Computational methods like Density Functional Theory (DFT) can be used to predict the stability, electronic properties (such as HOMO/LUMO energies), and potential reactive sites of this compound and its derivatives. Molecular dynamics (MD) simulations can provide insights into their behavior in different environments, which is crucial for understanding their bioavailability.

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of benzofuran derivatives with their biological activities. researchgate.net This allows for the rational design of new compounds with enhanced efficacy. researchgate.net

Molecular Docking: Molecular docking studies are invaluable for understanding how these molecules interact with biological targets, such as enzymes or receptors. researchgate.netnih.gov By predicting binding affinities and interaction modes, researchers can identify promising lead compounds for drug development. researchgate.netnih.gov

Experimental Validation:

Computational predictions must be validated through rigorous experimental work. Techniques such as 2D NMR (COSY, HSQC) are essential for confirming the structure of synthesized compounds. In vitro assays are used to evaluate biological activity, such as antimicrobial or anticancer effects. mdpi.com

The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm for advancing research on this compound.

Exploration of New Chemical Transformations

Expanding the repertoire of chemical reactions that this compound and its precursors can undergo is key to creating novel molecules with diverse functionalities.

Future research will likely explore various transformations, including:

Oxidation and Reduction: The carbonyl group in the precursor, 1-(benzofuran-5-yl)ethanone, can be oxidized to a carboxylic acid or reduced to the corresponding alcohol, this compound.

Substitution Reactions: The benzofuran ring is amenable to substitution reactions. For example, bromination of the benzofuran core can significantly influence the biological activity of the resulting compounds.

Condensation Reactions: The ketone precursor can undergo Claisen-Schmidt condensation with aromatic aldehydes to form α,β-unsaturated carbonyl compounds, which are versatile intermediates for further transformations. jst.go.jp

Formation of Hybrid Molecules: this compound and its derivatives can be incorporated into hybrid molecules containing other heterocyclic rings like pyrimidine, pyrazole (B372694), or thiazole (B1198619). mdpi.comekb.eg These hybrid structures often exhibit unique biological properties. For instance, benzofuran-pyrimidine hybrids have been synthesized and evaluated for their antimicrobial activity. nih.gov

By exploring these and other chemical transformations, researchers can generate a vast library of novel benzofuran-based compounds for screening in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.